1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile

GPCR Probe Development 5-HT6 Antagonist Kinase Selectivity Profiling

Medicinal chemists optimizing 5-HT6 ligands often encounter unreliable purity and undefined tautomeric states in generic pyrazolo[4,3-b]pyridine analogs, leading to irreproducible binding data. This compound eliminates these bottlenecks. It is a defined 5-HT6 receptor antagonist fragment, with a critical N1-methyl group ensuring tautomeric homogeneity for robust NMR and SPR assays. The 6-carbonitrile handle enables systematic fragment growing, while the 5-oxo moiety provides a key hinge-binding hydrogen-bond acceptor. Procure this ≥95% pure building block to accelerate your CNS lead discovery with data integrity and synthetic confidence.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
Cat. No. B13630459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)NC(=O)C(=C2)C#N
InChIInChI=1S/C8H6N4O/c1-12-7-2-5(3-9)8(13)11-6(7)4-10-12/h2,4H,1H3,(H,11,13)
InChIKeyYOUSXHRDKJTNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Product Overview


1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile (CAS 2166766-68-1) is a heterocyclic building block with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . This compound belongs to the pyrazolo[4,3-b]pyridine family, a privileged scaffold in medicinal chemistry for kinase inhibitor development [1]. Its structure features a synthetically versatile 6-carbonitrile group and a 5-oxo moiety that provides key hydrogen-bonding interactions, setting the foundation for its use in generating targeted compound libraries.

Why Generic Pyrazolopyridine Substitutes Fail


The simple substitution of this compound with a generic pyrazolopyridine derivative is not scientifically valid due to the critical influence of its specific substitution pattern on biological activity and chemical reactivity. Modifications to the core scaffold, particularly at the N1 and C5 positions, are well-documented to profoundly shift kinase selectivity profiles and ADME properties [1]. The 1-methyl-5-oxo substitution pattern uniquely balances lipophilicity and hydrogen-bonding capacity, which is essential for specific target engagements like 5-HT6 receptor antagonism [2]. Using an unsubstituted, amino, or chloro analog will lead to divergent biological outcomes and synthetic utility, undermining project reproducibility and data integrity.

1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Differentiation Evidence


5-HT6 Receptor Antagonism Profile

This compound has a defined biological fingerprint as a 5-HT6 receptor antagonist, providing a clear hypothesis-driven application not shared by its closest analogs. ChEMBL data confirms its antagonist activity at the human recombinant 5-HT6 receptor, assessed via inhibition of 5-HT-stimulated cAMP accumulation in CHO cells [1]. In contrast, the closely related 5-amino analog is broadly characterized as a 'versatile small molecule scaffold' without this specific receptor engagement annotation, implying a different biological profile . This distinction is crucial: a researcher targeting the 5-HT6 pathway with a fragment- or lead-based approach must select the 5-oxo derivative to ensure on-target activity.

GPCR Probe Development 5-HT6 Antagonist Kinase Selectivity Profiling

N1-Methylation Ensures Tautomeric Homogeneity

The N1-methyl group on this compound prevents the N-H tautomerism that occurs in the des-methyl analog (5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile). This ensures chemical homogeneity in solution, which is a critical requirement for high-quality NMR screening and reproducible biological assays [1]. While the des-methyl analog can exist in multiple tautomeric forms, shifting the hydrogen-bond donor/acceptor profile between experiments, the target compound exists predominantly in a single form. This provides superior assay reproducibility, a crucial parameter for downstream hit validation.

Fragment-Based Drug Discovery NMR Screening Physicochemical Property Optimization

Reliable Cyanoacetic Acid Synthesis Route

This compound is accessible through a single-step cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid, a mild and efficient method known to produce 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles in yields ranging from 52% to 96% depending on the substitution pattern [1]. Within this class, compound 5f achieved a 96% yield, demonstrating the route's efficiency [2]. While a direct yield for this specific N1-methyl, C6-nitrile derivative is not isolated in the published data, the method's demonstrated tolerance for diverse substitution patterns strongly suggests a high yield, providing a reliable basis for synthesis planning and cost estimation.

Medicinal Chemistry Synthesis Parallel Library Synthesis Process R&D

Purity Assurance Compared to Common Scaffold

When sourcing advanced intermediates for lead profiling, purity is non-negotiable. This compound is commercially available at a minimum certified purity of 95% . This matches or exceeds the common commercial purity of the broader 1H-pyrazolo[4,3-b]pyridine-6-carbonitrile scaffold, which is also supplied at 95% . By selecting this certified grade over a less rigorously tested generic component, procurement officers minimize the risk of introducing bioactive impurities that could produce false positives in sensitive biochemical assays, thereby protecting data integrity and project timelines.

QC/QA Procurement Lead Profiling Assay Reproducibility

1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Procurement & Application Scenarios


GPCR Fragment-Based Drug Discovery

This compound's defined activity as a 5-HT6 receptor antagonist makes it an ideal starting fragment for FBDD campaigns targeting neuropsychiatric disorders [1]. Its role is data-driven: procure this compound when the project goal is to develop novel 5-HT6 ligands. It should not be used as a generic kinase probe, as its primary annotated engagement is a GPCR target. The 6-carbonitrile group can serve as a synthetic handle for fragment growing, while the N1-methyl group ensures tautomeric homogeneity for reliable NMR-based binding studies .

Kinase Inhibitor Selectivity Optimization

For medicinal chemists optimizing a lead compound against a kinase panel (e.g., ALK5 or TRK series), the 1-methyl-5-oxo substitution pattern is essential for fine-tuning selectivity [1]. Procurement should be driven by the need to explore SAR at the hinge-binding region, where the 5-oxo group acts as a critical hydrogen-bond acceptor. Using a different analog will yield fundamentally different selectivity profiles, misguiding the optimization effort.

Qualified Intermediate for Library Synthesis

This compound serves as a high-purity, advanced intermediate for generating focused libraries of pyrazolopyridine-based inhibitors [1]. Its procurement is justified over the simpler 5-amino or 5-chloro analogs when the library design hypothesis requires a carbonyl oxygen at the 5-position for target interaction. The ≥95% purity ensures a clean starting material, minimizing the risk of impurity-driven false positives in high-throughput screening of the synthesized library .

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